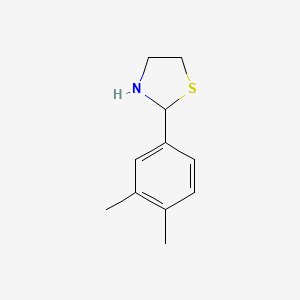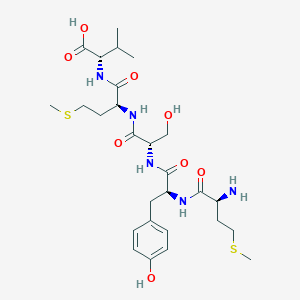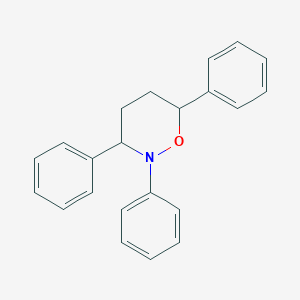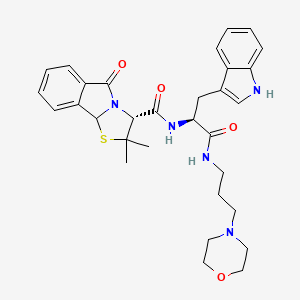![molecular formula C13H17NO4 B12619201 Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate CAS No. 921616-78-6](/img/structure/B12619201.png)
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid and is characterized by the presence of a carbamoyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Aminobenzoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 4-aminobenzoate.
Step 2: Methyl 4-aminobenzoate is then reacted with 2-methoxyethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(2-hydroxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-ethoxyethyl)carbamoyl]benzoate
- Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
Uniqueness
Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate is unique due to the presence of both methoxyethyl and methyl carbamoyl groups. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications.
Propriétés
Numéro CAS |
921616-78-6 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 4-[2-methoxyethyl(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-14(8-9-17-2)12(15)10-4-6-11(7-5-10)13(16)18-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
WPECEEMTRHDRSU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)



![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)

![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)


![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)

